molecular formula C8H6BrNO3 B178724 1-(3-Bromo-5-nitrophenyl)ethanone CAS No. 127413-59-6

1-(3-Bromo-5-nitrophenyl)ethanone

Cat. No.: B178724
CAS No.: 127413-59-6
M. Wt: 244.04 g/mol
InChI Key: KMNMBNPBERMCLJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3. It belongs to the family of aryl ketones and is widely used in scientific research, particularly in the field of organic synthesis. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethanone group. It is a yellow crystalline powder that is sparingly soluble in water but soluble in most organic solvents .

Preparation Methods

1-(3-Bromo-5-nitrophenyl)ethanone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction between 3-bromo-5-nitrophenol and acetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction yields this compound as a yellow solid, which can be purified by recrystallization . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(3-Bromo-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-Bromo-5-aminophenyl)ethanone, while substitution of the bromine atom can yield various substituted phenyl ethanones.

Scientific Research Applications

1-(3-Bromo-5-nitrophenyl)ethanone is used in various scientific research applications, including:

Properties

IUPAC Name

1-(3-bromo-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNMBNPBERMCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155564
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127413-59-6
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127413596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-Bromo-5-nitro-phenyl)-ethanol (12.84 g, 52.2 mmol) was dissolved in dioxane (245 ml) and manganedioxide (31.8 g, 365 mmol) was added. The reaction was refluxed for 17 hrs. The reaction was filtered and solvent was removed under reduced pressure yielding the title compound as yellow solid. 1H-NMR (500 MHz, DMSO-d6): 8.64 (s, 1H), 8.58 (s, 1H), 8.53 (s, 1H), 2.70 (s, 3H); GC/MS: 243 [(M)+].
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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